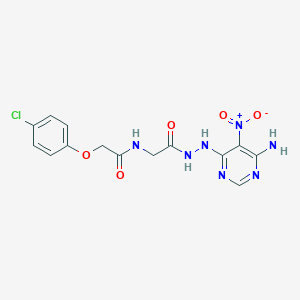

N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-2-(4-chlorophenoxy)acetamide

Description

This compound features a pyrimidine core substituted with amino and nitro groups at positions 6 and 5, respectively. The hydrazinyl linker connects the pyrimidine to a 2-oxoethyl group, which is further bonded to a 4-chlorophenoxy acetamide moiety.

Properties

IUPAC Name |

N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]-2-(4-chlorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN7O5/c15-8-1-3-9(4-2-8)27-6-11(24)17-5-10(23)20-21-14-12(22(25)26)13(16)18-7-19-14/h1-4,7H,5-6H2,(H,17,24)(H,20,23)(H3,16,18,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKJPTQZUZMLIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)NCC(=O)NNC2=NC=NC(=C2[N+](=O)[O-])N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN7O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-2-(4-chlorophenoxy)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural features, synthesis, and various biological activities, particularly focusing on its pharmacological applications.

Structural Features

The compound has a molecular formula of C13H13N7O4 and a molecular weight of 331.29 g/mol. Its structure includes:

- Pyrimidine Ring : Contains an amino and nitro group, which are critical for biological activity.

- Hydrazine Moiety : Linked to the pyrimidine, enhancing its reactivity and potential interaction with biological targets.

- Chlorophenoxy Group : This moiety may contribute to the compound's lipophilicity and ability to penetrate cellular membranes.

Synthesis

The synthesis of N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-2-(4-chlorophenoxy)acetamide typically involves multi-step chemical reactions that integrate various reagents under controlled conditions. The optimization of parameters such as temperature and reaction time is essential for achieving high yields and purity.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Antiviral Activity

N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-2-(4-chlorophenoxy)acetamide has shown potential as an antiviral agent , particularly against HIV. Similar compounds have demonstrated the ability to inhibit viral replication by interfering with viral proteins. The structural components suggest mechanisms that may enhance therapeutic efficacy against viral infections .

Antitumor Activity

In vitro studies have evaluated the cytotoxic potency of related compounds against various human cancer cell lines. While some derivatives have been inactive, others have shown promising tumor growth inhibitory properties comparable to established chemotherapeutic agents like cisplatin . The unique combination of functional groups in this compound may provide distinct mechanisms of action that warrant further investigation.

Comparative Analysis

To better understand the biological activity of N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-2-(4-chlorophenoxy)acetamide, a comparison with similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)benzamide | Hydrazine linked to benzamide and pyrimidine | Potential antiviral activity |

| Glycine, N-benzoyl-, 2-(6-amino-5-nitro-4-pyrimidinyl)hydrazide | Similar hydrazine and pyrimidine structure | Antiviral potential |

| 4-Amino-N-(4-nitrophenyl)sulfonylbenzamide | Sulfonamide group enhances interaction with viral proteins | Strong HIV inhibitory effects |

Case Studies

- HIV Replication Inhibition : A study demonstrated that structurally similar compounds could inhibit HIV replication effectively by targeting specific viral proteins. This suggests that N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-2-(4-chlorophenoxy)acetamide may have similar properties requiring further exploration .

- Cytotoxicity Against Cancer Cells : In vitro tests showed varying degrees of cytotoxicity among related compounds against a panel of human cancer cell lines. Some derivatives exhibited significant inhibition of tumor growth, indicating potential applications in oncology .

Comparison with Similar Compounds

Structural Analogues

Pyrimidine-Based Analogues

- N-(2-(2-(6-Amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3,4-dimethylbenzamide: This compound replaces the 4-chlorophenoxy acetamide with a 3,4-dimethylbenzamide group.

- 2-(4-Chlorophenoxy)-N-(4-oxo-1-phenyl-1,4-dihydroquinazolin-6-yl)acetamide (7b): Features a quinazolinone core instead of the pyrimidinyl hydrazinyl group. The 4-chlorophenoxy acetamide is retained, but the quinazolinone introduces a fused bicyclic system, which may enhance DNA intercalation properties .

Thiazole and Indole Derivatives

- 2-{2-[3-(Benzothiazol-2-ylamino)-4-oxo-2-thioxothiazolidin-5-ylidenemethyl]-4-chlorophenoxy}-N-(4-methoxyphenyl)-acetamide (3.1.3): Incorporates a thiazolidinone-thioxo group and a benzothiazole ring. The 4-chlorophenoxy acetamide is retained, but the additional sulfur-containing heterocycles may improve antitumor activity .

N-(2-{[2-(1H-Indol-2-yl)carboxamido]ethyl}acetamide derivatives :

These compounds replace the pyrimidine with indole rings, altering π-π stacking interactions in biological targets .

Physicochemical Properties

- Solubility Trends: Compounds with polar groups (e.g., sulfamoyl in ) exhibit higher aqueous solubility, whereas lipophilic substituents (e.g., 4-chlorophenoxy) enhance membrane permeability .

Antiviral Activity

- Quinazolinone derivatives (7b, 7e): Show inhibitory activity against HCV NS5B polymerase (IC₅₀ values in µM range), attributed to the 4-chlorophenoxy group’s interaction with hydrophobic enzyme pockets .

Antitumor Activity

- Thiazolidinone derivative 3.1.3: Demonstrates potent antitumor activity (IC₅₀ = 1.2 µM against MCF-7 cells), likely due to thioxo-thiazolidinone’s ability to disrupt redox homeostasis .

Antimicrobial Activity

- Thiazolidinones (4a–e): Exhibit broad-spectrum antimicrobial activity (MIC = 8–32 µg/mL), with the 4-chloro-3-methylphenoxy group enhancing membrane penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.